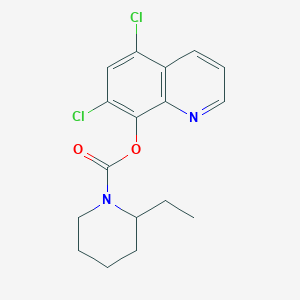

5,7-Dichloroquinolin-8-yl 2-ethylpiperidine-1-carboxylate

Description

5,7-Dichloroquinolin-8-yl 2-ethylpiperidine-1-carboxylate is a synthetic organic compound featuring a quinoline core substituted with two chlorine atoms at positions 5 and 5. The 8-hydroxyquinoline moiety is esterified with a 2-ethylpiperidine-1-carboxylate group, introducing both lipophilic and steric characteristics. This structural motif is of interest in medicinal chemistry due to the pharmacological relevance of quinoline derivatives, such as antimicrobial, anticancer, and metal-chelating properties.

Properties

IUPAC Name |

(5,7-dichloroquinolin-8-yl) 2-ethylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18Cl2N2O2/c1-2-11-6-3-4-9-21(11)17(22)23-16-14(19)10-13(18)12-7-5-8-20-15(12)16/h5,7-8,10-11H,2-4,6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JISGYVJAGUQLFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloroquinolin-8-yl 2-ethylpiperidine-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with 5,7-dichloroquinoline and 2-ethylpiperidine.

Reaction Conditions: The reaction is carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Coupling Reaction: The 5,7-dichloroquinoline is reacted with 2-ethylpiperidine-1-carboxylate under reflux conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloroquinolin-8-yl 2-ethylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: The chlorine atoms on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often require a base like sodium hydroxide (NaOH) and a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,7-Dichloroquinolin-8-yl 2-ethylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. For example, it may inhibit the activity of bacterial enzymes, leading to antimicrobial effects, or interfere with cancer cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural and functional attributes can be compared to related quinoline derivatives, as outlined below:

Structural Analog: 5,7-Dichloro-8-quinolinyl 1-piperidinecarboxylate

- Molecular Formula : C₁₅H₁₄Cl₂N₂O₂

- Molecular Weight : 325.19 g/mol

- Key Differences: The piperidine substituent lacks the 2-ethyl group present in the target compound. The absence of the ethyl group reduces steric bulk and lipophilicity compared to 5,7-Dichloroquinolin-8-yl 2-ethylpiperidine-1-carboxylate.

Hybrid Quinoline-Indole Derivatives ()

Compounds such as (5,7-Dichloro-8-hydroxyquinolin-2-yl)methyl-1H-indole-2-carboxylate (7b) and (5,7-Dichloro-8-hydroxyquinolin-2-yl)methyl-5-fluoro-1H-indole-2-carboxylate (7e) differ significantly:

- Core Structure : Indole-2-carboxylate esters replace the piperidine group.

- Substituents : Additional halogens (e.g., fluorine in 7d, 7e) or methoxy groups (7c) modulate electronic and steric properties.

- Functional Implications: Indole moieties may enhance π-π stacking interactions in biological targets.

Molecular Data Table

Functional Implications of Substituents

- Chlorine Atoms: Enhance electron-withdrawing effects, stabilizing the quinoline core and improving binding to metal ions or hydrophobic enzyme pockets.

- Indole vs. Piperidine : Indole derivatives may target serotonin-related pathways, while piperidine esters are more likely to influence ion channels or proteases .

Biological Activity

5,7-Dichloroquinolin-8-yl 2-ethylpiperidine-1-carboxylate (CAS No. 539805-51-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C17H18Cl2N2O2

- Molecular Weight : 353.2430 g/mol

- CAS Number : 539805-51-1

Synthesis

The compound is synthesized through the esterification of 5,7-dichloroquinoline-8-carboxylic acid with 2-ethylpiperidine. This reaction typically involves activating the carboxylic acid group to improve its reactivity towards nucleophilic attack by the amine.

Antimicrobial Properties

Research indicates that quinoline derivatives, including this compound, exhibit notable antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial DNA synthesis and function.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines by activating caspase pathways. The quinoline moiety is known for its ability to intercalate DNA, which may contribute to its anticancer effects by disrupting cellular replication processes.

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives of quinoline exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against certain bacterial strains, suggesting a strong potential for development into therapeutic agents .

- Anticancer Mechanism : In a study conducted on various cancer cell lines, it was found that the compound significantly reduced cell viability at concentrations above 20 µM. Flow cytometry analysis indicated an increase in sub-G1 phase cells, confirming apoptosis induction .

Data Table: Biological Activities

| Activity Type | Test Organism/Cell Line | Concentration (µg/mL) | Result |

|---|---|---|---|

| Antimicrobial | E. coli | 10 | Inhibition observed |

| Antimicrobial | S. aureus | 15 | Moderate inhibition |

| Anticancer | HeLa (cervical cancer) | 20 | Significant apoptosis |

| Anticancer | MCF-7 (breast cancer) | 25 | Reduced cell viability |

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : The planar structure of the quinoline ring allows it to intercalate between DNA bases, disrupting replication and transcription.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in cells, leading to apoptosis.

Q & A

Basic: What are the recommended synthetic routes and purification methods for 5,7-Dichloroquinolin-8-yl 2-ethylpiperidine-1-carboxylate?

The synthesis of this compound typically involves multi-step reactions, including nucleophilic substitution and esterification. For example:

- Quinoline core modification : Introduce chlorine atoms at positions 5 and 7 via chlorination of the quinoline precursor under controlled conditions (e.g., using POCl₃ or SOCl₂).

- Piperidine coupling : Link the 2-ethylpiperidine-1-carboxylate moiety to the quinolin-8-yl group through a carboxylate ester bond, requiring anhydrous conditions and catalysts like DMAP or DCC for esterification .

- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity. High-purity grades (≥99%) may require preparative HPLC .

Basic: What spectroscopic and crystallographic techniques are critical for structural elucidation?

- X-ray crystallography : Resolve the 3D structure and confirm stereochemistry, as demonstrated for analogous quinoline-piperidine hybrids .

- NMR spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., chlorine atoms on the quinoline ring, ethyl group on piperidine). DEPT-135 and 2D experiments (COSY, HSQC) aid in resolving overlapping signals .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .

Advanced: How can researchers assess the compound’s biological activity and target specificity?

- Enzyme inhibition assays : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based or radiometric assays. Compare IC₅₀ values with structurally related compounds to identify structure-activity relationships (SAR) .

- Cellular assays : Evaluate cytotoxicity (via MTT assay) and selectivity in cancer cell lines vs. normal cells. Use siRNA knockdown or CRISPR-edited models to validate target engagement .

- Computational docking : Model interactions with protein targets (e.g., ATP-binding pockets) using software like AutoDock Vina, guided by crystallographic data from analogous systems .

Advanced: How can structural modifications optimize the compound’s pharmacokinetic properties?

- Lipophilicity adjustment : Replace the ethyl group on piperidine with polar substituents (e.g., hydroxyl or amine groups) to enhance solubility, as seen in tert-butyl piperidine carboxylate derivatives .

- Metabolic stability : Introduce fluorine atoms or methyl groups to block cytochrome P450-mediated oxidation, a strategy validated in similar quinoline derivatives .

- Prodrug design : Convert the carboxylate ester to a hydrolyzable prodrug (e.g., amide or phosphate ester) for improved oral bioavailability .

Advanced: How should researchers address contradictions in biological activity data across studies?

- Purity verification : Re-analyze compound batches via HPLC-MS to rule out impurities (>99% purity required for reliable data) .

- Assay standardization : Control variables like solvent (DMSO concentration ≤0.1%), pH, and cell passage number. Cross-validate results using orthogonal methods (e.g., SPR vs. fluorescence polarization) .

- Batch-to-batch variability : Document synthesis conditions (e.g., reaction temperature, catalyst lot) and perform stability studies under storage conditions (4°C, inert atmosphere) .

Basic: What analytical methods ensure compound purity and identity in preclinical studies?

- HPLC-DAD/UV : Monitor purity using reverse-phase C18 columns with acetonitrile/water gradients. Retention time and UV-Vis spectra (200–400 nm) confirm identity .

- Elemental analysis : Validate carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .

- Karl Fischer titration : Quantify residual water (<0.5% w/w) to prevent hydrolysis of the ester group .

Advanced: How does the compound’s stability under varying pH and temperature conditions impact experimental design?

- pH stability : Perform accelerated degradation studies (e.g., 1M HCl/NaOH at 37°C for 24 hrs) with LC-MS monitoring. The ester bond is prone to hydrolysis under alkaline conditions, necessitating pH-controlled buffers .

- Thermal stability : Store lyophilized samples at -20°C in amber vials to prevent photodegradation. Conduct TGA/DSC to identify decomposition thresholds (>150°C typical for similar esters) .

Advanced: What computational tools can predict the compound’s ADMET properties?

- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate solubility (LogS), permeability (Caco-2), and toxicity (hERG inhibition). For example, the ethylpiperidine group may improve BBB penetration compared to bulkier analogs .

- Metabolite identification : Employ GLORY or Meteor Nexus to predict Phase I/II metabolites, prioritizing oxidative dealkylation and ester hydrolysis pathways .

Advanced: How can researchers validate target engagement in complex biological systems?

- Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) into the compound and use click chemistry to capture interacting proteins in live cells .

- Cellular thermal shift assay (CETSA) : Monitor target protein denaturation after compound treatment to confirm binding .

- CRISPR-based validation : Knock out putative targets and assess loss of compound activity .

Advanced: What strategies resolve low yield or selectivity in large-scale synthesis?

- Catalyst optimization : Screen transition-metal catalysts (e.g., Pd/C or NiCl₂) for coupling reactions, as demonstrated in ethyl pyrimidine carboxylate syntheses .

- Flow chemistry : Implement continuous-flow reactors to improve heat/mass transfer and reduce side reactions in esterification steps .

- Green chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or 2-MeTHF to enhance sustainability without compromising yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.